molecular formula C10H5N3O4 B2915973 NHPI-DA; 1,3-dioxoisoindolin-2-yl 2-diazoacetate CAS No. 816437-80-6

NHPI-DA; 1,3-dioxoisoindolin-2-yl 2-diazoacetate

Cat. No.: B2915973
CAS No.: 816437-80-6
M. Wt: 231.167
InChI Key: QMXJDVFBNTXEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Chemical Reactions Analysis

1,3-dioxoisoindolin-2-yl 2-diazoacetate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions can include substituted phthalimides and other functionalized derivatives .

Scientific Research Applications

1,3-dioxoisoindolin-2-yl 2-diazoacetate has several scientific research applications:

Comparison with Similar Compounds

1,3-dioxoisoindolin-2-yl 2-diazoacetate can be compared with other diazo compounds such as diazoacetates and diazoacetamides. Its uniqueness lies in its ability to generate highly reactive intermediates with high selectivity and efficiency. Similar compounds include:

This detailed article provides a comprehensive overview of 1,3-dioxoisoindolin-2-yl 2-diazoacetate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-diazoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O4/c11-12-5-8(14)17-13-9(15)6-3-1-2-4-7(6)10(13)16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXJDVFBNTXEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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